3-Bromo-5-chlorothieno[2,3-c]pyridine
CAS No.: 1326715-11-0
Cat. No.: VC2683648
Molecular Formula: C7H3BrClNS
Molecular Weight: 248.53 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-5-chlorothieno[2,3-c]pyridine - 1326715-11-0](/images/structure/VC2683648.png)
Specification
CAS No. | 1326715-11-0 |
---|---|
Molecular Formula | C7H3BrClNS |
Molecular Weight | 248.53 g/mol |
IUPAC Name | 3-bromo-5-chlorothieno[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H |
Standard InChI Key | NVERNCDUQSJREG-UHFFFAOYSA-N |
SMILES | C1=C2C(=CN=C1Cl)SC=C2Br |
Canonical SMILES | C1=C2C(=CN=C1Cl)SC=C2Br |
Introduction
Structural Characteristics and Classification
3-Bromo-5-chlorothieno[2,3-c]pyridine belongs to the thienopyridine family, a class of heterocyclic compounds incorporating both thiophene and pyridine rings in a fused ring system. The molecular structure features a thiophene ring fused with a pyridine ring in a [2,3-c] orientation, with bromine at the 3-position and chlorine at the 5-position. This compound has a molecular formula of C7H3BrClNS, similar to related compounds such as 3-bromo-5-chlorothieno[3,2-b]pyridine . The estimated molecular weight is approximately 248.5 g/mol, consistent with other bromochlorothienopyridines .
The presence of both bromine and chlorine substituents on the thieno-pyridine framework significantly influences the compound's chemical reactivity and potential biological activity. These halogen atoms enhance the electrophilic nature of the molecule, making it particularly valuable in medicinal chemistry applications. The thieno[2,3-c]pyridine scaffold provides a rigid, planar structure that can participate in various molecular interactions, including π-π stacking and hydrogen bonding, which are crucial for biological activity.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 3-Bromo-5-chlorothieno[2,3-c]pyridine is expected to exhibit the following physical and chemical properties:
Physical Properties
At standard conditions, 3-Bromo-5-chlorothieno[2,3-c]pyridine likely exists as a crystalline solid, similar to other halogenated heterocycles in this class. By comparison with structurally analogous compounds, it would likely appear as an off-white to pale yellow crystalline powder. The compound is expected to have limited water solubility but would dissolve in organic solvents such as dichloromethane, chloroform, and dimethylformamide.
Chemical Reactivity
The chemical reactivity of 3-Bromo-5-chlorothieno[2,3-c]pyridine is heavily influenced by the presence of the bromine and chlorine substituents, as well as the electronic properties of the thieno-pyridine core. The compound is likely to undergo various chemical reactions typical for halogenated heterocycles:
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Nucleophilic aromatic substitution reactions, particularly at the carbon atoms bearing the halogen substituents
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Cross-coupling reactions (Suzuki, Stille, Sonogashira), utilizing the carbon-halogen bonds
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Metalation reactions, especially at positions adjacent to the heteroatoms in the ring system
The bromine atom at the 3-position is particularly reactive in cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
Spectroscopic Properties
The spectroscopic profile of 3-Bromo-5-chlorothieno[2,3-c]pyridine can be inferred from related compounds. Mass spectrometry would reveal a distinctive isotope pattern due to the presence of both bromine and chlorine atoms. Predicted collision cross-section data for the structurally similar 3-bromo-5-chlorothieno[3,2-b]pyridine indicates values of approximately 132.3 Ų for [M+H]+ and 133.3 Ų for [M]+ .
Parameter | Range/Description | Notes |
---|---|---|
Temperature | 20-90°C | Optimal temperature depends on specific reaction step |
Reaction Time | 1-10 hours | Monitoring by TLC recommended for completion |
Solvents | DMF, DCM, Acetonitrile | Selection based on solubility and reactivity requirements |
Purification | Column chromatography | 5-10% ethyl acetate in hexane as typical eluent |
Expected Yield | 60-75% | Based on yields of similar halogenated heterocycles |
Applications in Chemistry and Pharmaceutical Research
The applications of 3-Bromo-5-chlorothieno[2,3-c]pyridine are diverse, reflecting the versatility of halogenated heterocycles in general:
Synthetic Intermediate
Comparison with Related Compounds
Understanding the similarities and differences between 3-Bromo-5-chlorothieno[2,3-c]pyridine and structurally related compounds provides valuable context:
Comparison with 3-Bromo-7-chlorothieno[2,3-c]pyridine
3-Bromo-7-chlorothieno[2,3-c]pyridine shares the same core structure as the target compound but differs in the position of the chlorine atom (position 7 instead of position 5). Both compounds have identical molecular formulas (C7H3BrClNS) and similar molecular weights (approximately 248.5 g/mol). This positional isomer would likely exhibit similar chemical properties but potentially different biological activities due to the altered substitution pattern.
Comparison with 3-bromo-5-chlorothieno[3,2-b]pyridine
3-bromo-5-chlorothieno[3,2-b]pyridine differs from the target compound in the fusion pattern of the thiophene and pyridine rings ([3,2-b] versus [2,3-c]). Despite this structural difference, both compounds share the same molecular formula and similar molecular weights . The different ring fusion pattern would influence the electronic distribution within the molecule, potentially affecting its reactivity and biological properties.
Comparison with 3-Bromo-6-chlorothieno[3,2-c]pyridine
3-Bromo-6-chlorothieno[3,2-c]pyridine features a different ring fusion pattern and chlorine position compared to the target compound. This structural variation would likely result in different spatial arrangements of the halogen atoms, influencing the compound's interactions with biological targets and its chemical reactivity.
The following table provides a comprehensive comparison of these related compounds:
Compound | Molecular Formula | Fusion Pattern | Substituent Positions | Key Differences |
---|---|---|---|---|
3-Bromo-5-chlorothieno[2,3-c]pyridine | C7H3BrClNS | [2,3-c] | Br at 3, Cl at 5 | Target compound |
3-Bromo-7-chlorothieno[2,3-c]pyridine | C7H3BrClNS | [2,3-c] | Br at 3, Cl at 7 | Different Cl position |
3-bromo-5-chlorothieno[3,2-b]pyridine | C7H3BrClNS | [3,2-b] | Br at 3, Cl at 5 | Different ring fusion |
3-Bromo-6-chlorothieno[3,2-c]pyridine | C7H3BrClNS | [3,2-c] | Br at 3, Cl at 6 | Different fusion and Cl position |
Analytical Characterization
The analytical characterization of 3-Bromo-5-chlorothieno[2,3-c]pyridine would involve various spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would likely show signals for the aromatic protons in the thieno[2,3-c]pyridine framework. Based on similar structures, these signals would appear in the range of δ 7.0-8.5 ppm, with specific coupling patterns reflecting the position of protons relative to the heteroatoms and halogen substituents.
Mass Spectrometry
Mass spectrometric analysis would reveal a characteristic isotope pattern due to the presence of both bromine and chlorine atoms. The molecular ion peak would be expected around m/z 248-250, with a distinctive pattern reflecting the natural isotope distribution of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) .
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings, as well as bands associated with C-S, C-Br, and C-Cl bonds.
X-ray Crystallography
X-ray crystallography would provide definitive structural characterization, revealing the exact spatial arrangement of atoms within the molecule, bond lengths, and angles. This information would be particularly valuable for understanding structure-activity relationships.
Research Challenges and Future Directions
Research on 3-Bromo-5-chlorothieno[2,3-c]pyridine presents several challenges and opportunities:
Synthetic Challenges
Developing efficient and selective methods for the synthesis of 3-Bromo-5-chlorothieno[2,3-c]pyridine with high yield and purity represents a significant challenge. Future research might focus on:
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Optimizing selective halogenation methods
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Developing regioselective synthetic approaches
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Exploring green chemistry methodologies to reduce environmental impact
Biological Activity Screening
Comprehensive screening of the biological activities of 3-Bromo-5-chlorothieno[2,3-c]pyridine would provide valuable insights into its potential pharmaceutical applications. This could involve:
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Enzyme inhibition assays
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Cell-based screening for anticancer activities
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Antimicrobial testing
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Structure-activity relationship studies comparing its activity with related compounds
Computational Studies
Computational studies could help predict the properties and biological activities of 3-Bromo-5-chlorothieno[2,3-c]pyridine:
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Molecular docking simulations to predict binding to potential biological targets
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Density functional theory (DFT) calculations to predict electronic properties
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Quantitative structure-activity relationship (QSAR) studies to guide further structural optimization
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